4-Chlorobenzene-1-carboximidamide hydrochloride

Description

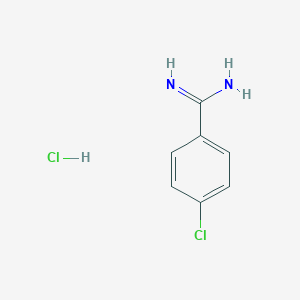

4-Chlorobenzene-1-carboximidamide hydrochloride (CAS: 14401-51-5) is a substituted benzamidine derivative with the molecular formula C₇H₈Cl₂N₂ and a molecular weight of 191.06 g/mol . Synthesized via the improved Pinner basic catalysis method from 4-chlorobenzonitrile, it achieves an 85% yield through addition and amination reactions . The compound features a chlorinated benzene ring linked to a carboximidamide group, protonated as a hydrochloride salt (SMILES: ClC₆H₄C(=NH)NH₂·HCl) . It is commercially available in purities ≥95% from suppliers like Thermo Scientific and Beijing Wokai Biotechnology Co., with pricing varying by quantity (e.g., 10 g for €238.00 or JPY 63,100) . Applications include biochemical research, particularly in enzyme inhibition studies targeting aminoglycoside-modifying enzymes .

Properties

CAS No. |

14401-51-5 |

|---|---|

Molecular Formula |

C7H8Cl2N2 |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

4-chlorobenzenecarboximidamide;hydron;chloride |

InChI |

InChI=1S/C7H7ClN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |

InChI Key |

RXAOGVQDNBYURA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)Cl.Cl |

Canonical SMILES |

[H+].C1=CC(=CC=C1C(=N)N)Cl.[Cl-] |

Other CAS No. |

14401-51-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzene-1-carboximidamide hydrochloride typically involves the reaction of 4-chlorobenzonitrile with ammonium chloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-chlorobenzene-1-carboxylic acid.

Reduction: Reduction reactions can convert it into 4-chlorobenzene-1-carboxamide.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions

Major Products Formed

Oxidation: 4-Chlorobenzene-1-carboxylic acid

Reduction: 4-Chlorobenzene-1-carboxamide

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 4-Chlorobenzene-1-carboximidamide hydrochloride typically involves the reaction of 4-chlorobenzonitrile with ammonium chloride in the presence of reducing agents such as sodium borohydride. This compound acts as an intermediate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Chemical Reactions

- Oxidation : Converts to 4-chlorobenzene-1-carboxylic acid.

- Reduction : Forms 4-chlorobenzene-1-carboxamide.

- Substitution : Produces various derivatives depending on the nucleophile used.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized for creating more complex molecules, facilitating advancements in synthetic methodologies.

Biology

In biological research, this compound is instrumental in studying enzyme inhibition and protein-ligand interactions . It has been shown to inhibit specific enzymes by binding to their active sites, which can alter biological pathways and provide insights into disease mechanisms.

Medicine

The compound has potential applications in drug development. For instance, it may serve as a precursor for synthesizing pharmaceutical agents targeting conditions such as glaucoma. Studies indicate that derivatives of chlorinated benzenes can inhibit carbonic anhydrase, a key enzyme involved in aqueous humor secretion in the eye, suggesting therapeutic potential for treating elevated intraocular pressure.

Industry

In industrial settings, this compound is used in the production of agrochemicals , including pesticides and herbicides. Its role as an intermediate helps streamline the synthesis of effective agricultural products.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chlorinated benzenes effectively inhibited carbonic anhydrase isozymes involved in aqueous humor secretion. This finding supports the hypothesis that this compound could lead to new antiglaucoma medications due to its structural similarities with effective inhibitors.

Case Study 2: Synthesis Applications

Research detailed in Synthetic Communications highlighted the utility of this compound as a versatile intermediate for synthesizing various nitrogen-containing compounds. The study showcased multiple synthetic routes that leverage this compound's reactivity to produce complex organic molecules efficiently.

Mechanism of Action

The mechanism of action of 4-Chlorobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound belongs to the benzene-carboximidamide hydrochloride family. Key analogues include:

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 4-Chlorobenzene-1-carboximidamide hydrochloride | -Cl at C4 | C₇H₈Cl₂N₂ | 191.06 | Chlorine substituent enhances lipophilicity |

| 4-Hydroxybenzene-1-carboximidamide hydrochloride | -OH at C4 | C₇H₈ClN₂O | 186.61 | Hydroxyl group increases polarity |

| 1-(4-Chlorophenyl)biguanide hydrochloride | Biguanide group at C4 | C₈H₁₁Cl₂N₅ | 248.12 | Biguanide moiety broadens biological activity |

| 4-(Benzimidazol-1-ylmethyl)benzenecarboximidamide dihydrochloride | Benzimidazole at C4 | C₁₅H₁₆Cl₂N₄ | 327.22 | Bulky heterocyclic group alters binding affinity |

Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom in this compound enhances electrophilicity, making it more reactive in nucleophilic reactions compared to the hydroxyl-substituted analogue .

- Biological Target Specificity : The biguanide derivative (CID 458746) shows activity in glucose metabolism studies, while the parent compound is used in antibiotic resistance research due to its amidine group’s interaction with bacterial enzymes .

Physicochemical Properties and Commercial Availability

Comparative Physicochemical Data

| Property | 4-Chlorobenzene-1-carboximidamide HCl | 4-Hydroxybenzene-1-carboximidamide HCl | 1-(4-Chlorophenyl)biguanide HCl |

|---|---|---|---|

| Melting Point | 244–245°C | Not reported | 260–262°C |

| Solubility | Soluble in DMSO, methanol | High water solubility | Limited data |

| Purity | ≥95% | ≥97% | 97% |

| Price (10 g) | €238.00 / JPY 63,100 | Not commercially listed | $450.00 |

Stability and Handling

- This compound is hygroscopic and requires storage in amber glass at 2–8°C .

- Unlike the benzimidazole derivative (CID 24694539), it lacks fluorescence properties, limiting its use in imaging studies .

Key Research Findings

- Antibiotic Resistance: Demonstrates inhibitory activity against APH(2'')-IVa, an enzyme conferring resistance to aminoglycosides (IC₅₀: 50 mM) .

- Comparative Efficacy : The 4-chloro derivative shows 3× higher bacterial growth inhibition than its 4-hydroxy counterpart in Staphylococcus aureus models .

Biological Activity

4-Chlorobenzene-1-carboximidamide hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 191.055 g/mol. Its structure features a chlorobenzene core with a carboximidamide functional group, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound acts as an enzyme inhibitor by binding to the active site, thereby preventing substrate access and leading to various biological effects depending on the targeted enzyme.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its efficacy against various bacterial strains, demonstrating potential as an antibacterial and antifungal agent. The presence of the chlorophenoxy moiety enhances its ability to inhibit microbial growth .

Cytotoxic Effects

Preliminary studies have shown that this compound possesses cytotoxic activity against several cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The compound's IC50 values indicate effective inhibition of cell viability, suggesting its potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Chlorobenzene core with carboximidamide | Primarily antibacterial |

| 4-Chlorobenzene-1-carboxylic acid | Carboxylic acid functional group | Less potent than carboximidamide |

| 4-Chlorobenzene-1-carboxamide | Amide functional group | Different mechanism of action |

| 4-Chlorobenzylamine | Primary amine | Broad-spectrum antimicrobial activity |

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antibacterial Activity : A study evaluated its effectiveness against Staphylococcus aureus, revealing that the compound significantly inhibited bacterial growth at low concentrations .

- Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating promising anti-cancer properties .

- Biofilm Inhibition : The compound also showed potential in preventing biofilm formation, which is crucial in addressing antibiotic resistance in bacterial infections .

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when optimizing the synthesis of 4-chlorobenzene-1-carboximidamide hydrochloride?

- Methodological Answer : Compare reaction routes (e.g., direct amidination vs. stepwise functionalization) by monitoring yield, purity, and scalability. Use HPLC or LC-MS to assess intermediate purity, and optimize reaction time, temperature, and stoichiometry of reagents like NH or NHCl. For reproducibility, validate parameters using Design of Experiments (DoE) frameworks .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze H and C spectra to confirm the aromatic protons (δ 7.2–7.8 ppm) and amidine group (δ 8.1–8.5 ppm).

- IR : Identify N–H stretching (~3300 cm) and C=N vibrations (~1640 cm).

- X-ray crystallography : Resolve the crystal lattice to verify the planar amidine moiety and Cl substituent position .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow OSHA-compliant measures:

- Ventilation : Use fume hoods or closed systems to minimize inhalation risks.

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Refer to SDS sections 7–9 for storage (dry, <25°C) and incompatibility guidelines (e.g., avoid strong oxidizers) .

Q. How can researchers determine the solubility profile of this compound for aqueous or organic-phase reactions?

- Methodological Answer : Conduct phase-solubility studies:

- Gravimetric analysis : Saturate solvents (water, DMSO, ethanol) and measure undissolved residue after filtration.

- UV-Vis spectroscopy : Quantify concentration in supernatant at λ~270 nm (aromatic π→π* transitions).

- Note: Hydrochloride salts typically exhibit higher aqueous solubility than free bases .

Advanced Research Questions

Q. What mechanistic studies can elucidate the amidine group’s reactivity in this compound under acidic/basic conditions?

- Methodological Answer :

- Kinetic profiling : Monitor reaction rates with varying pH using stopped-flow spectroscopy.

- Isotopic labeling : Use N-labeled NH to track amidine protonation/deprotonation pathways.

- Computational modeling : Apply DFT to simulate transition states and predict regioselectivity in nucleophilic attacks .

Q. How should researchers address contradictory data in catalytic applications of this compound?

- Methodological Answer :

- Statistical validation : Apply ANOVA or t-tests to compare replicate experiments.

- Controlled variable testing : Isolate factors like moisture content or trace metal impurities.

- Cross-reference literature : Compare results with structurally analogous amidines (e.g., 4-bromo derivatives) to identify trends or outliers .

Q. What strategies ensure the stability of this compound during long-term storage or reaction conditions?

- Methodological Answer :

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via TLC or MS.

- Lyophilization : Improve shelf life by removing water to prevent hydrolysis.

- Inert atmosphere : Store under argon or nitrogen to minimize oxidative decomposition .

Q. How can researchers validate the selectivity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Dose-response curves : Calculate IC values against target enzymes (e.g., trypsin-like proteases) and off-target homologs.

- Competitive binding assays : Use fluorescent probes (e.g., TAMRA-labeled substrates) to quantify displacement kinetics.

- Structural docking : Map amidine–enzyme interactions using AutoDock Vina to predict binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.